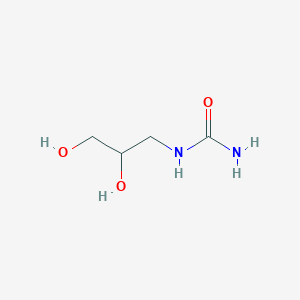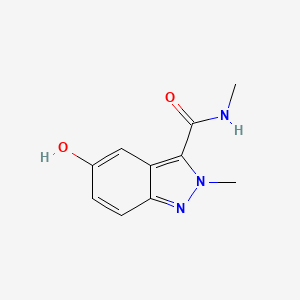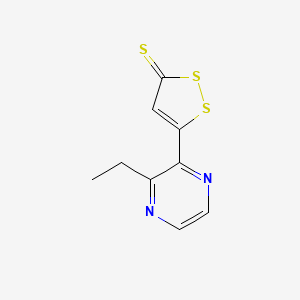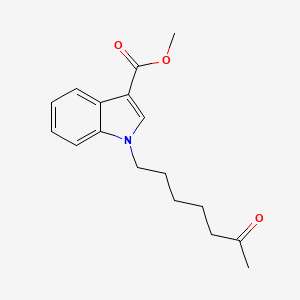
Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate: is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a heptyl chain containing a ketone group attached to the indole ring, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole-3-carboxylic acid and 6-oxoheptanoic acid.
Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl indole-3-carboxylate.
Condensation Reaction: The methyl indole-3-carboxylate is then subjected to a condensation reaction with 6-oxoheptanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the indole ring.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The indole ring’s ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Methyl 1-(6-oxoheptyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of an indole ring.
Methyl 1-(6-oxoheptyl)-1H-isoindole-1,3-dione: Contains an isoindole ring, offering different chemical properties.
Uniqueness:
Indole Ring: The presence of the indole ring in Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.
Biological Activity: The compound’s specific structure allows it to interact with a distinct set of biological targets, making it valuable in medicinal chemistry.
Propriétés
Numéro CAS |
920513-99-1 |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
methyl 1-(6-oxoheptyl)indole-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-13(19)8-4-3-7-11-18-12-15(17(20)21-2)14-9-5-6-10-16(14)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Clé InChI |
KIIUPQKPHFUONN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
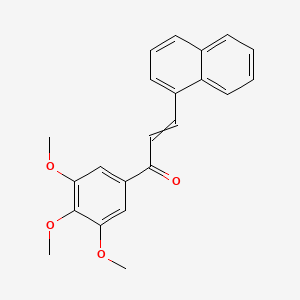

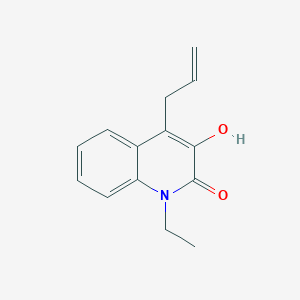
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
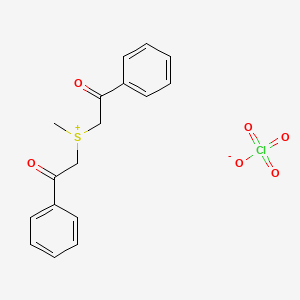
-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
